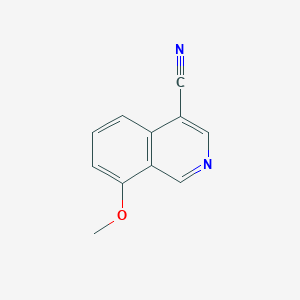![molecular formula C20H30N2O5 B12501904 2-{2-[(Tert-butoxycarbonyl)amino]-3-phenylpropanamido}-4-methylpentanoic acid](/img/structure/B12501904.png)
2-{2-[(Tert-butoxycarbonyl)amino]-3-phenylpropanamido}-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BOC-PHE-LEU-OH, also known as tert-butyloxycarbonyl-L-phenylalanyl-L-leucine, is a dipeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butyloxycarbonyl (BOC) protecting group attached to the amino terminus of the phenylalanine residue. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins due to its stability and ease of handling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BOC-PHE-LEU-OH can be synthesized using both solution-phase and solid-phase peptide synthesis methods. In the solution-phase synthesis, the reaction typically involves the coupling of BOC-protected phenylalanine (BOC-PHE-OH) with leucine methyl ester (H-LEU-OMe) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dichloromethane (DCM) .
For solid-phase synthesis, BOC-PHE-OH is first attached to a solid support resin, followed by the sequential addition of leucine using similar coupling reagents. The BOC protecting group is removed using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods
Industrial production of BOC-PHE-LEU-OH often employs automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These synthesizers utilize both solution-phase and solid-phase techniques, optimizing reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
BOC-PHE-LEU-OH undergoes various chemical reactions, including:
Deprotection: Removal of the BOC protecting group using acids like TFA.
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Hydrolysis: Cleavage of ester bonds under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Coupling: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in organic solvents like dichloromethane (DCM).
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Deprotection: Yields the free amino group of phenylalanine.
Coupling: Forms longer peptide chains.
Hydrolysis: Produces free amino acids or shorter peptide fragments.
Applications De Recherche Scientifique
BOC-PHE-LEU-OH is extensively used in scientific research across various fields:
Chemistry: As a building block in peptide synthesis and for studying peptide bond formation.
Biology: In the synthesis of biologically active peptides and proteins for research on enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based therapeutics and drug delivery systems.
Industry: In the production of peptide-based materials and nanostructures for applications in biotechnology and materials science
Mécanisme D'action
The mechanism of action of BOC-PHE-LEU-OH primarily involves its role as a protected dipeptide in peptide synthesis. The BOC group protects the amino terminus of phenylalanine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains. The compound’s stability and ease of deprotection make it a valuable tool in peptide synthesis .
Comparaison Avec Des Composés Similaires
BOC-PHE-LEU-OH can be compared with other BOC-protected dipeptides, such as BOC-PHE-LEU-PHE-LEU-PHE (BOC-FLFLF) and BOC-PHE-LEU-PHE-LEU-PHE-COOH. These compounds share similar protective groups and are used in peptide synthesis, but they differ in their specific amino acid sequences and applications. BOC-PHE-LEU-OH is unique in its simplicity and versatility as a dipeptide building block .
List of Similar Compounds
- BOC-PHE-LEU-PHE-LEU-PHE (BOC-FLFLF)
- BOC-PHE-LEU-PHE-LEU-PHE-COOH
- BOC-LEU-AIB-PHE-AIB-OMe
Propriétés
Formule moléculaire |
C20H30N2O5 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H30N2O5/c1-13(2)11-16(18(24)25)21-17(23)15(12-14-9-7-6-8-10-14)22-19(26)27-20(3,4)5/h6-10,13,15-16H,11-12H2,1-5H3,(H,21,23)(H,22,26)(H,24,25) |
Clé InChI |
WTUOGGZPHJOAND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine](/img/structure/B12501827.png)

![(E)-N-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine](/img/structure/B12501839.png)
methanone](/img/structure/B12501842.png)
![2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B12501848.png)
![N-(3-chloro-4-fluorobenzyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12501852.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B12501863.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12501868.png)

![N-[4-(methylsulfanyl)benzyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B12501886.png)
![Propyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501894.png)

![Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B12501902.png)
![5-(5-chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12501909.png)
